2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-iodophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide is a complex organic compound that features both bromine and iodine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide typically involves multiple steps. One common route starts with the preparation of 4-bromo-2-methoxyphenol, which is then reacted with appropriate reagents to introduce the acetohydrazide moiety. The final step involves the condensation of the hydrazide with 3-iodobenzaldehyde under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound’s unique structure makes it useful in the synthesis of complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 2-bromo-4-methoxyphenol
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H14BrIN2O3 |
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Molecular Weight |
489.10 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(3-iodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrIN2O3/c1-22-15-8-12(17)5-6-14(15)23-10-16(21)20-19-9-11-3-2-4-13(18)7-11/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
InChI Key |
QOCHSGOTPBIVRQ-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC(=CC=C2)I |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC(=CC=C2)I |
Origin of Product |
United States |
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